molecular formula C15H22N4O3 B4506297 N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4506297
M. Wt: 306.36 g/mol
InChI Key: ZXYOFPZPYMHDDG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C15H22N4O3 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 306.16919058 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

N-cyclopentyl-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide, a compound with a complex molecular structure, is involved in various chemical syntheses and reactions. Studies have demonstrated its versatility in organic synthesis, including the creation of pyridine derivatives and its participation in Michael reactions.

  • Synthesis of Pyridine Derivatives : The compound has been utilized in the synthesis of pyridine derivatives, showcasing its role in creating compounds with potential insecticidal activity. One study highlighted the preparation of pyridine derivatives showing moderate to strong aphidicidal activities, suggesting its applicability in developing agricultural chemicals (Bakhite et al., 2014).

  • Michael Reaction Applications : It also finds application in Michael reactions, where cyclopentylidene and cyclohexylidene derivatives reacted with malononitrile and cyano-(thioacetamide), leading to the formation of substituted cyclohexadienes and pyridine derivatives. This demonstrates its utility in complex organic synthesis processes (Dyachenko et al., 2004).

Biological and Pharmacological Research

In addition to its chemical synthesis applications, N-cyclopentyl-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been explored for its biological and pharmacological potential.

  • Antimicrobial Activities : Research on pyridazinone-acetohydrazide derivatives, which are structurally related to N-cyclopentyl-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide, revealed promising antibacterial and antifungal properties. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents (Sukuroglua et al., 2012).

  • Neuroprotective Effects : The compound has been implicated in the synthesis of derivatives with neuroprotective effects. A particular focus has been on synthesizing novel pyrano[3,2-c]chromene derivatives bearing the morpholine/phenylpiperazine moiety, which demonstrated significant acetylcholinesterase inhibitory activity and neuroprotective effects against oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases (Sameem et al., 2017).

Properties

IUPAC Name

N-cyclopentyl-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-14(16-12-3-1-2-4-12)11-19-15(21)6-5-13(17-19)18-7-9-22-10-8-18/h5-6,12H,1-4,7-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYOFPZPYMHDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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